molecular formula C10H7N3O3 B14477939 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione CAS No. 68160-62-3

5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione

Cat. No.: B14477939
CAS No.: 68160-62-3
M. Wt: 217.18 g/mol
InChI Key: HUPODFHCNLKIGW-UHFFFAOYSA-N
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Description

5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is a heterocyclic compound with a unique structure that includes a pyridine ring attached to a hexahydropyrimidine-2,4,6-trione core. This compound is known for its potential biological activity and has been the subject of various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione typically involves the condensation of pyrimidine-2,4,6-trione (barbituric acid) with 4-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or isobutanol, and under reflux conditions for a specific period . The reaction yields a high-melting, stable compound that can be purified through recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent use, and purification methods to ensure high yield and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antimicrobial activity suggests it may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Pyridylmethylidene)hexahydropyrimidine-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .

Properties

CAS No.

68160-62-3

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-(pyridin-4-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H7N3O3/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16)

InChI Key

HUPODFHCNLKIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

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